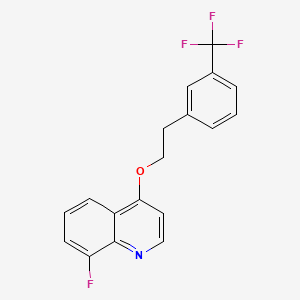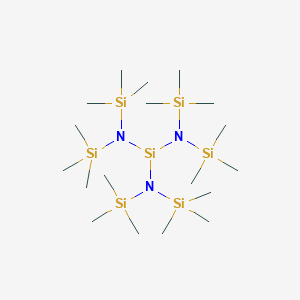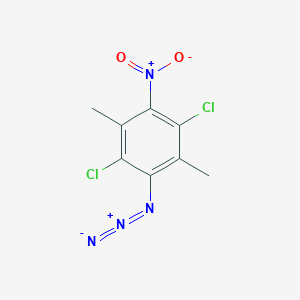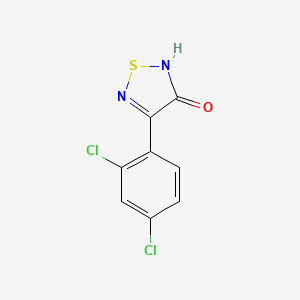![molecular formula C21H44O3 B14285728 (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol CAS No. 157049-12-2](/img/structure/B14285728.png)
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is an organic compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with a hexadecyloxy group and a methoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol typically involves the reaction of hexadecanol with epichlorohydrin, followed by the addition of methanol. The reaction conditions often require the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The methoxy and hexadecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
(2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparaison Avec Des Composés Similaires
- (2R)-2-[(Octadecyloxy)methyl]-3-methoxypropan-1-ol
- (2R)-2-[(Dodecyloxy)methyl]-3-methoxypropan-1-ol
- (2R)-2-[(Tetradecyloxy)methyl]-3-methoxypropan-1-ol
Comparison: (2R)-2-[(Hexadecyloxy)methyl]-3-methoxypropan-1-ol is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to its analogs with different chain lengths, it may exhibit variations in solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
157049-12-2 |
|---|---|
Formule moléculaire |
C21H44O3 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
(2R)-2-(hexadecoxymethyl)-3-methoxypropan-1-ol |
InChI |
InChI=1S/C21H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-20-21(18-22)19-23-2/h21-22H,3-20H2,1-2H3/t21-/m1/s1 |
Clé InChI |
DGEPLPRJJFQZEZ-OAQYLSRUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC[C@H](CO)COC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)






![2-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}anthracene-9,10-dione](/img/structure/B14285698.png)
![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-2-methyl-3,6-diphenyl-](/img/structure/B14285719.png)

